Acid Green 12

Description

Properties

CAS No. |

10241-21-1 |

|---|---|

Molecular Formula |

C16H10CrN4NaO7S |

Molecular Weight |

477.3 g/mol |

IUPAC Name |

sodium;6-azanidyl-5-[(4-nitro-2-oxidophenyl)diazenyl]naphthalene-1-sulfonate;chromium(3+);hydroxide |

InChI |

InChI=1S/C16H11N4O6S.Cr.Na.H2O/c17-12-6-5-10-11(2-1-3-15(10)27(24,25)26)16(12)19-18-13-7-4-9(20(22)23)8-14(13)21;;;/h1-8H,(H3-,17,18,19,21,24,25,26);;;1H2/q-1;+3;+1;/p-3 |

InChI Key |

KMQIBJLEXVRTEB-UHFFFAOYSA-K |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=NC3=C(C=C(C=C3)[N+](=O)[O-])[O-])[NH-])C(=C1)S(=O)(=O)[O-].[OH-].[Na+].[Cr+3] |

Other CAS No. |

10241-21-1 |

Origin of Product |

United States |

Foundational & Exploratory

Acid Green 12 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acid Green 12, a chromium-complexed monoazo dye, is a significant colorant in various industrial applications, particularly in the dyeing of proteinaceous and polyamide substrates. This technical guide provides an in-depth analysis of its chemical structure, physicochemical properties, synthesis, and applications. Detailed experimental protocols for its use in textile and leather dyeing are presented, alongside a discussion of its safety and toxicological profile based on its chemical class. This document aims to be a comprehensive resource for professionals requiring detailed technical information on this compound.

Chemical Identity and Structure

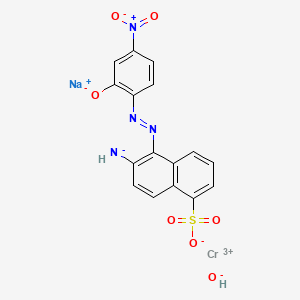

This compound (CAS No. 10241-21-1) is chemically identified as sodium [6-amino-5-[(2-hydroxy-4-nitrophenyl)azo]naphthalene-1-sulphonato(3-)]hydroxychromate(1-).[1] It belongs to the class of metal-complex acid dyes, where a chromium ion is coordinated with a monoazo ligand. This complexation enhances the dye's fastness properties.

Below is a diagram representing the chemical structure of this compound.

References

Acid Green 12: A Technical Overview for Researchers

An In-depth Technical Guide on the Core Properties and Applications of Acid Green 12

This technical guide provides a comprehensive overview of this compound, a synthetic dye with established industrial applications. The information is tailored for researchers, scientists, and drug development professionals, focusing on its chemical identity and summarizing the available scientific literature regarding its use.

Core Chemical and Physical Data

This compound is primarily used as a colorant in the manufacturing of textiles, leather, and paper.[1] Its chemical and physical properties are summarized below. There is some conflicting information in various online databases regarding its precise molecular formula and weight. The data presented here is based on the most consistent information associated with its CAS Registry Number.

| Property | Value | Reference |

| CAS Registry Number | 10241-21-1 | [1] |

| Molecular Formula | C₁₆H₁₁N₄NaO₆S | [1] |

| Molecular Weight | 410.34 g/mol | |

| Synonyms | Acid Complex Green B, Acid Green BLN | |

| Physical Appearance | Dark green powder | |

| Solubility | Soluble in water and ethanol |

Applications and Biological Activity

The primary application of this compound is in industrial dyeing processes for materials such as wool, silk, and polyamide fabrics. While dyes, as a general class of molecules, are utilized in various biological and medical research applications, there is a notable lack of specific data in the scientific literature regarding the use of this compound in biological signaling pathways or as a tool in drug development research. Searches for its involvement in specific cellular mechanisms, in vitro or in vivo experimental protocols, or detailed toxicological studies relevant to pharmaceutical development did not yield specific results.

Logical Workflow for Industrial Application

The following diagram illustrates a simplified, logical workflow for the primary industrial application of this compound.

Experimental Protocols

Detailed experimental protocols for the use of this compound in biological research, such as in vitro assays or in vivo studies, are not well-documented in the available scientific literature. The primary protocols associated with this dye relate to its industrial application in dyeing processes. These protocols are typically proprietary to the manufacturing entities and are not published in academic journals.

For researchers interested in the potential biological applications of this molecule, it would be necessary to develop and validate novel experimental protocols. This would likely involve preliminary in vitro studies to assess cytotoxicity and any potential biological activity.

Conclusion

This compound is a well-characterized industrial dye with a defined chemical identity. While its applications in the textile and materials industries are established, its role in biological and pharmaceutical research is not currently supported by the scientific literature. For professionals in drug development and life sciences, this indicates that this compound is not a standard tool for biological research, and its use in such contexts would require foundational investigation.

References

An In-depth Technical Guide to Acid Green 12

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Acid Green 12 (CAS No. 10241-21-1), a synthetic dye with applications in various scientific and industrial fields. This document details its chemical and physical properties, provides synonyms and identifiers, summarizes available toxicological data, and presents detailed experimental protocols for its use in textile dyeing.

Chemical and Physical Properties

This compound is a monoazo metal complex dye that appears as a dark green powder.[1] It is known for its solubility in water and ethanol, producing a green-colored solution.[1] When dissolved in sulfuric acid, it exhibits a blue to light red color, which turns green upon dilution.[1]

Identifiers

| Identifier | Value |

| CAS Number | 10241-21-1[2] |

| C.I. Name | This compound[2] |

| C.I. Number | 13425 |

Synonyms

-

Acid Complex Green B

-

Acid Green BLN

-

Acid Green ZhM

-

Chromolan Green BL

Chemical Formula and Molecular Weight

| Property | Value |

| Molecular Formula | C₁₆H₁₁N₄NaO₆S |

| Molecular Weight | 410.34 g/mol |

Physicochemical Data

| Property | Value |

| Physical Appearance | Dark green powder |

| Solubility | Soluble in water and ethanol |

Fastness Properties

The fastness of a dye refers to its resistance to fading or running under various conditions. The following table summarizes the fastness properties of this compound according to ISO and AATCC standards.

| Fastness Test | ISO Standard Rating | AATCC Standard Rating |

| Light Fastness | 5-6 | 5 |

| Soaping (Fading) | 3-4 | 3 |

| Soaping (Stain) | 4 | 3 |

| Perspiration Fastness (Fading) | 4 | 4 |

| Perspiration Fastness (Stain) | 2 | 1 |

| Oxygen Bleaching | 3-4 | 3-4 |

| Seawater Fastness | - | - |

Toxicological Data

Toxicological data is crucial for assessing the safety of chemical compounds. The available data for this compound is summarized below.

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | > 5,000 mg/kg | |

| LD50 | Rabbit | Dermal | > 5,000 mg/kg |

LD50 (Lethal Dose, 50%) : The dose of a substance that is lethal to 50% of a population of test animals.

Experimental Protocols

This compound is primarily used as a dye for protein fibers such as wool and silk, as well as for leather. The following is a detailed protocol for the immersion dyeing of wool with this compound.

Immersion Dyeing of Wool with this compound

This protocol is designed for dyeing 100g of scoured wool yarn to a medium shade.

Materials:

-

100g scoured wool yarn

-

This compound dye powder

-

White vinegar or acetic acid

-

Glauber's salt (sodium sulfate) (optional, as a leveling agent)

-

Stainless steel dye pot with a lid

-

Stirring rod (glass or stainless steel)

-

Measuring spoons and cups

-

Safety goggles, gloves, and a dust mask

Procedure:

-

Pre-soaking the Yarn:

-

Fill a basin with lukewarm water and a small amount of mild pH-neutral soap.

-

Submerge the wool yarn in the water and gently squeeze to ensure it is thoroughly wet.

-

Let the yarn soak for at least 30 minutes.

-

-

Preparing the Dyebath:

-

Fill the stainless steel dye pot with enough cool water to allow the yarn to move freely.

-

Weigh out 1-2g of this compound dye powder. For accurate measurement, it is recommended to first create a stock solution.

-

In a separate container, make a paste of the dye powder with a small amount of warm water. Add more hot water to fully dissolve the dye.

-

Add the dissolved dye solution to the dye pot and stir well.

-

(Optional) Add 10g of Glauber's salt to the dyebath to promote even dyeing.

-

-

Dyeing Process:

-

Gently squeeze the excess water from the pre-soaked yarn.

-

Place the wet yarn into the dyebath.

-

Slowly heat the dyebath to a simmer (approximately 85-95°C or 185-205°F). Do not boil, as this can damage the wool fibers.

-

Maintain this temperature for 30-60 minutes, stirring gently every 10-15 minutes to ensure even color distribution.

-

-

Exhaustion of the Dyebath:

-

After the initial heating period, add 2-3 tablespoons of white vinegar or an equivalent amount of acetic acid to the dyebath. This will lower the pH and help the dye fix to the wool fibers.

-

Continue to simmer for another 15-30 minutes. The dyebath should become significantly lighter in color or clear as the dye is absorbed by the wool.

-

-

Cooling and Rinsing:

-

Turn off the heat and allow the dyebath to cool down slowly to room temperature. Rapid temperature changes can cause the wool to felt.

-

Once cooled, carefully remove the yarn from the dyebath.

-

Rinse the yarn in lukewarm water until the water runs clear.

-

Gently squeeze out the excess water. Do not wring the yarn.

-

-

Drying:

-

Roll the yarn in a clean towel to remove more excess water.

-

Hang the yarn to air dry in a well-ventilated area, away from direct sunlight.

-

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the wool dyeing process with this compound.

References

Spectral Properties of Acid Green 12: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative spectral data for Acid Green 12 is limited. This guide provides a comprehensive overview of its known properties and supplements this with data from structurally related compounds, Acid Green 25 and Acid Green 50, to offer a comparative technical reference. The experimental protocols detailed herein are generalized standard procedures for the spectral characterization of acid dyes.

Introduction to this compound

This compound, also known by its Colour Index name C.I. 13425, is a monoazo acid dye.[1] It is recognized for its use in textile, leather, and paper dyeing.[2][3] Its chemical structure, characterized by the presence of an azo group (-N=N-) and sulfonic acid groups, dictates its color and solubility in polar solvents. Understanding the spectral properties of such dyes is crucial for their application in various scientific and industrial fields, including their potential use as biological stains or markers.

Chemical and Physical Properties of this compound: [4][5]

| Property | Value |

| CAS Number | 10241-21-1 |

| Molecular Formula | C₁₆H₁₁N₄NaO₆S |

| Molecular Weight | 410.34 g/mol |

| Appearance | Dark green powder |

| Solubility | Soluble in water and ethanol |

Spectral Properties

The interaction of a dye with electromagnetic radiation is fundamental to its color and potential applications in fluorescence-based assays. The key spectral properties include absorption and emission characteristics.

Absorption and Emission Spectra

The absorption spectrum of a dye reveals the wavelengths of light it absorbs, while the emission spectrum shows the wavelengths of light it emits after excitation.

Table 1: Spectral Properties of Related Acid Green Dyes

| Dye | Solvent | Absorption Maxima (λmax) | Reference |

| Acid Green 25 | Water | 608 nm, 642 nm | |

| Acid Green 50 | Water | 633.0 - 637.0 nm |

Molar Absorptivity:

Molar absorptivity (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. No specific molar absorptivity data has been found for this compound.

Fluorescence Quantum Yield:

The fluorescence quantum yield (Φf) quantifies the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed. Data for the quantum yield of this compound is not available.

Solvatochromism

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This is due to differential solvation of the ground and excited states of the dye molecule. Azo dyes, like this compound, are known to exhibit solvatochromism. The sulfonic acid groups in their structure can interact with polar solvents, leading to shifts in their absorption and emission spectra. While no specific studies on the solvatochromism of this compound were found, it is expected to exhibit shifts in its spectral properties when dissolved in solvents of varying polarities.

Experimental Protocols

The following are generalized protocols for determining the spectral properties of an acid dye like this compound.

UV-Visible Absorption Spectroscopy

This protocol outlines the steps to determine the absorption spectrum and molar absorptivity of a dye.

Objective: To measure the absorption spectrum and determine the wavelength(s) of maximum absorbance (λmax).

Materials:

-

This compound dye

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

-

Solvents of interest (e.g., deionized water, ethanol)

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 1-10 µg/mL).

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up. Set the wavelength range for scanning (e.g., 300-800 nm).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the absorbance of the spectrophotometer.

-

Sample Measurement: Record the absorbance spectrum for each of the diluted dye solutions.

-

Data Analysis:

-

Identify the λmax from the spectra.

-

Plot a calibration curve of absorbance at λmax versus concentration.

-

According to the Beer-Lambert law (A = εbc), the molar absorptivity (ε) can be calculated from the slope of the calibration curve (slope = εb, where b is the path length of the cuvette).

-

Fluorescence Spectroscopy

This protocol describes how to measure the excitation and emission spectra of a dye.

Objective: To determine the optimal excitation wavelength (λex) and the emission spectrum, including the wavelength of maximum emission (λem).

Materials:

-

This compound solutions of known concentration (prepared as in 3.1)

-

Fluorescence cuvettes

-

Spectrofluorometer

Procedure:

-

Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize.

-

Excitation Spectrum:

-

Set the emission monochromator to an estimated emission wavelength (can be guided by the absorption maximum).

-

Scan a range of excitation wavelengths to obtain the excitation spectrum.

-

The peak of this spectrum is the optimal excitation wavelength (λex).

-

-

Emission Spectrum:

-

Set the excitation monochromator to the determined λex.

-

Scan a range of emission wavelengths to obtain the emission spectrum.

-

The peak of this spectrum is the maximum emission wavelength (λem).

-

-

Data Analysis:

-

Identify λex and λem.

-

Calculate the Stokes shift (difference between λem and λex).

-

Determination of Fluorescence Quantum Yield (Relative Method)

This protocol outlines the comparative method for determining the fluorescence quantum yield.

Objective: To calculate the fluorescence quantum yield (Φf) of this compound relative to a known standard.

Materials:

-

This compound solutions

-

A standard fluorescent dye with a known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol, Φf = 0.95)

-

UV-Vis spectrophotometer

-

Spectrofluorometer

Procedure:

-

Standard and Sample Preparation: Prepare dilute solutions of both the standard and this compound in the same solvent, with absorbances at the excitation wavelength kept below 0.1 to avoid inner filter effects.

-

Absorbance Measurement: Measure the absorbance of both the standard and the sample at the chosen excitation wavelength.

-

Fluorescence Measurement:

-

Excite both the standard and the sample at the same wavelength.

-

Record the fluorescence emission spectrum for both.

-

-

Data Analysis:

-

Integrate the area under the emission spectrum for both the standard and the sample.

-

Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)² where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

-

Conclusion

While specific quantitative spectral data for this compound remains elusive in publicly accessible literature, this guide provides a framework for its characterization. By employing the standardized experimental protocols outlined, researchers can determine the key spectral properties of this compound. The data from related acid green dyes serve as a useful, albeit approximate, reference for predicting its behavior. Further research is warranted to fully elucidate the photophysical properties of this compound, which will undoubtedly enhance its utility in various scientific and technological applications.

References

An In-depth Technical Guide to the Fluorescence and Excitation-Emission Spectra of Acid Green 12

To: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the fluorescent properties and excitation-emission spectra of the compound Acid Green 12 (C.I. 13425; CAS No. 10241-21-1). A comprehensive search of scientific literature and chemical databases reveals a significant lack of publicly available quantitative data on the fluorescence characteristics of this compound. The existing information primarily details its application as a conventional dye for textiles and other materials, not as a fluorescent probe.

Consequently, this guide provides a dual focus. Firstly, it transparently reports the absence of specific fluorescence data for this compound. Secondly, and more importantly, it offers a detailed, generalized methodology for the full fluorescence characterization of a novel or uncharacterized dye. This includes experimental protocols for determining key photophysical parameters and a logical workflow for such a characterization, aimed at equipping researchers with the necessary knowledge to evaluate compounds like this compound for their potential as fluorescent probes.

This compound: Current State of Knowledge

This compound, also known by synonyms such as Acid Complex Green B, is classified as a monoazo metal complex dye. Its primary documented applications are in the dyeing of wool, silk, polyamide fabrics, leather, and paper.[1][2] While its chemical structure is known, there is no published data regarding its photophysical properties, such as its fluorescence excitation and emission maxima, quantum yield, or fluorescence lifetime. Therefore, the subsequent sections of this guide will focus on the standard procedures to experimentally determine these properties for any given compound.

Quantitative Data Presentation of a Fluorescent Dye

For a comprehensive comparison and analysis, the photophysical properties of a fluorescent dye are typically summarized in a structured format. The following table illustrates how such data would be presented. Note: The values presented in this table are hypothetical and for illustrative purposes only; they do not represent the actual properties of this compound.

| Photophysical Parameter | Value | Conditions |

| Absorption Maximum (λ_abs_) | 490 nm | In Ethanol |

| Excitation Maximum (λ_ex_) | 495 nm | In Ethanol |

| Emission Maximum (λ_em_) | 520 nm | In Ethanol |

| Stokes Shift | 25 nm | In Ethanol |

| Molar Extinction Coefficient (ε) | 75,000 cm⁻¹M⁻¹ | At λ_abs_ in Ethanol |

| Fluorescence Quantum Yield (Φ_F_) | 0.68 | Relative to Fluorescein (Φ_F_ = 0.95) |

| Fluorescence Lifetime (τ) | 4.2 ns | In Ethanol |

Experimental Protocols for Fluorescence Characterization

The following are detailed methodologies for the key experiments required to characterize the fluorescence of a compound.

Sample Preparation

Proper sample preparation is critical for accurate fluorescence measurements.

-

Solvent Selection: Dissolve the dye in a spectroscopic grade solvent in which it is highly soluble and stable. Common solvents include ethanol, methanol, and phosphate-buffered saline (PBS). The solvent should be transparent in the wavelength range of interest.

-

Concentration: Prepare a stock solution of the dye (e.g., 1 mM). From this stock, prepare a series of dilutions. For absorbance measurements, the concentration should be adjusted to yield an absorbance between 0.01 and 0.1 at the excitation wavelength in a 1 cm path length cuvette to minimize inner filter effects.[3]

-

Cuvettes: Use quartz cuvettes for both absorbance and fluorescence measurements due to their transparency in the UV-visible range.

-

Controls: A solvent blank (the pure solvent used to dissolve the dye) should be run to subtract any background signal.[4]

Measurement of Excitation and Emission Spectra

This protocol outlines the use of a spectrofluorometer to obtain the excitation and emission spectra.[5]

-

Instrumentation Setup:

-

Turn on the spectrofluorometer and the light source (typically a Xenon arc lamp) and allow it to warm up for at least 30 minutes for stable output.

-

Set the excitation and emission slit widths. Narrower slits (e.g., 2-5 nm) provide better resolution but lower signal intensity.

-

-

Recording the Emission Spectrum:

-

Place the cuvette with the diluted dye solution in the sample holder.

-

Set the excitation monochromator to the wavelength of maximum absorption (λ_abs_), determined from a prior absorbance spectrum.

-

Scan the emission monochromator across a wavelength range starting just above the excitation wavelength to a point where the fluorescence signal returns to baseline.

-

The resulting plot of fluorescence intensity versus emission wavelength is the emission spectrum. The peak of this spectrum is the emission maximum (λ_em_).

-

-

Recording the Excitation Spectrum:

-

Set the emission monochromator to the wavelength of maximum emission (λ_em_) determined in the previous step.

-

Scan the excitation monochromator over a range of wavelengths that covers the absorption profile of the dye.

-

The resulting plot of fluorescence intensity versus excitation wavelength is the excitation spectrum. The peak of this spectrum is the excitation maximum (λ_ex_).

-

Determination of Relative Fluorescence Quantum Yield (Φ_F_)

The relative quantum yield is determined by comparing the fluorescence of the sample to a well-characterized fluorescence standard with a known quantum yield.

-

Selection of a Standard: Choose a fluorescence standard with absorption and emission properties as close as possible to the sample dye. For a green-emitting dye, fluorescein in 0.1 M NaOH (Φ_F_ = 0.95) or Rhodamine 6G in ethanol (Φ_F_ = 0.95) are common choices.

-

Data Acquisition:

-

Prepare a series of five to six dilutions for both the sample and the standard, with absorbances at the excitation wavelength ranging from 0.01 to 0.1.

-

Measure the absorbance of each solution at the chosen excitation wavelength.

-

Record the corrected fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrument settings are identical for the sample and the standard.

-

Integrate the area under the emission curve for each spectrum.

-

-

Data Analysis:

-

For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

-

Determine the gradient (slope) of the resulting straight line for both the sample (Grad_X_) and the standard (Grad_ST_).

-

Calculate the quantum yield of the sample (Φ_X_) using the following equation: Φ_X_ = Φ_ST_ × (Grad_X_ / Grad_ST_) × (η_X_² / η_ST_²) Where:

-

Φ_ST_ is the quantum yield of the standard.

-

Grad_X_ and Grad_ST_ are the gradients for the sample and standard, respectively.

-

η_X_ and η_ST_ are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term becomes 1.

-

-

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of characterizing a novel fluorescent compound.

Caption: A generalized workflow for the characterization of a novel fluorescent dye.

Caption: A schematic of a typical spectrofluorometer setup.

References

Acid Green 12 as a Biological Stain: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acid Green 12, a synthetic monoazo dye, functions as an anionic stain with applications in various industrial processes. While its use as a biological stain is less documented than other acid dyes, its chemical properties suggest a mechanism of action rooted in electrostatic interactions with cationic components of biological specimens. This technical guide provides an in-depth exploration of the theoretical mechanism of action of this compound in biological staining, drawing parallels with well-characterized acid dyes. It outlines its chemical and physical properties, a generalized experimental protocol for its use in histology, and discusses its potential applications and limitations in a research setting.

Introduction

Biological stains are fundamental tools in life sciences, enabling the visualization of cells, tissues, and subcellular components. Acid dyes, a major class of stains, are characterized by their acidic functional groups, which impart a net negative charge. This property dictates their binding to positively charged macromolecules within biological samples.[1][2] this compound (C.I. 13425) is a water-soluble dye belonging to this class.[3][4] While extensively used in the textile and leather industries for its vibrant green color, its application in biological research is not as widespread or well-documented.[3] This guide synthesizes the available information to provide a comprehensive understanding of its core mechanism of action as a potential biological stain.

Chemical and Physical Properties of this compound

A thorough understanding of the chemical and physical properties of a dye is crucial to comprehending its staining mechanism.

| Property | Value | Reference |

| C.I. Name | This compound | |

| C.I. Number | 13425 | |

| CAS Number | 10241-21-1 | |

| Molecular Formula | C₁₆H₁₁N₄NaO₆S | |

| Molecular Weight | 410.34 g/mol | |

| Chemical Class | Monoazo, Metal Complex | |

| Appearance | Dark green powder | |

| Solubility | Soluble in water and ethanol |

Mechanism of Action

The primary mechanism of action for this compound as a biological stain is predicated on electrostatic interactions between the anionic dye molecules and cationic tissue components.

Role of pH and Electrostatic Binding

The staining process is highly dependent on the pH of the staining solution. In an acidic environment (low pH), the amino groups (-NH₂) of proteins and other macromolecules become protonated, acquiring a positive charge (-NH₃⁺). This compound, with its negatively charged sulfonate group (-SO₃⁻), is then attracted to these positively charged sites, forming ionic bonds. This interaction is the basis for its staining of cytoplasmic proteins and extracellular matrix components like collagen.

Staining of Cellular Components

Based on the principles of acid dyeing, this compound would be expected to stain the following structures:

-

Cytoplasm: The abundant proteins in the cytoplasm provide numerous cationic sites for binding at acidic pH.

-

Collagen and Connective Tissues: The basic amino acids within collagen fibers make them strongly acidophilic, resulting in intense staining with acid dyes.

-

Muscle Fibers: Similar to cytoplasm, muscle fibers are rich in proteins and would be expected to stain.

-

Erythrocytes: The protein-rich nature of red blood cells also makes them susceptible to staining by acid dyes.

Conversely, basophilic structures such as the cell nucleus, which is rich in negatively charged nucleic acids (phosphate groups), would repel the anionic this compound dye.

Figure 1: Electrostatic interaction of this compound with biological macromolecules.

Quantitative Data

Experimental Protocols

While a specific, validated protocol for this compound as a biological stain is not widely published, a general histological staining protocol can be adapted from protocols for other green acid dyes, such as Naphthol Green B or Light Green SF Yellowish.

General Protocol for Paraffin-Embedded Tissues

Reagents:

-

This compound solution (0.1% - 1.0% w/v in 1% acetic acid)

-

Primary stain (e.g., Weigert's iron hematoxylin)

-

Differentiating agent (e.g., 1% acid alcohol)

-

Dehydrating agents (graded series of ethanol)

-

Clearing agent (e.g., xylene)

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene to remove paraffin.

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%) to distilled water.

-

-

Primary Staining (e.g., for Nuclei):

-

Stain with Weigert's iron hematoxylin for 10 minutes.

-

Rinse in running tap water.

-

Differentiate in 1% acid alcohol.

-

Wash in tap water.

-

-

Counterstaining with this compound:

-

Immerse slides in the this compound solution for 2-5 minutes.

-

Briefly rinse in a 1% acetic acid solution to remove excess stain.

-

-

Dehydration and Mounting:

-

Rapidly dehydrate through an ascending series of ethanol (95%, 100%).

-

Clear in xylene.

-

Mount with a suitable resinous mounting medium.

-

Expected Results:

-

Nuclei: Black/Blue (from hematoxylin)

-

Cytoplasm, Muscle, Collagen: Shades of green

Figure 2: General workflow for histological staining using this compound.

Applications in Biological Research

Based on its properties as an acid dye, this compound could potentially be used in various histological applications, particularly as a counterstain in trichrome staining methods to provide contrast to nuclear and other primary stains. Its green color can be advantageous for differentiating components when red primary stains are used.

Limitations and Considerations

-

Lack of Specificity: Like other acid dyes, this compound is not specific to a particular protein but binds generally to cationic sites.

-

Fading: Some acid dyes are prone to fading over time, which could affect the long-term stability of stained slides. The photostability of this compound for microscopy would need to be evaluated.

-

Limited Data: The scarcity of published data on its use as a biological stain necessitates thorough validation and optimization for any specific research application.

Conclusion

This compound, through its anionic nature, is presumed to act as a biological stain by forming electrostatic bonds with protonated amino groups of proteins in an acidic environment. While it holds potential as a green counterstain in histology, its efficacy, specificity, and stability for biological applications require further investigation. Researchers and scientists interested in utilizing this compound should perform pilot studies to optimize staining protocols and validate its performance for their specific needs.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Solubility of Acid Green 12 in Water and Ethanol

Abstract

Introduction to this compound

This compound, also known as Acid Complex Green B or Acid Green BLN, is a dark green powder with the molecular formula C₁₆H₁₁N₄NaO₆S and a molecular weight of 410.34 g/mol . It belongs to the acid dyes class, which are typically sodium salts of sulfonic acids. These dyes are anionic and are primarily used for dyeing protein fibers such as wool and silk, as well as polyamides and leather.[1] The solubility of these dyes in polar solvents like water and ethanol is a critical parameter for their application in dyeing processes, as well as for their use in research and development, including potential applications in biological staining.[2]

Solubility Profile of this compound

Multiple sources confirm that this compound is soluble in both water and ethanol, yielding a green-colored solution. However, specific quantitative data, such as grams per liter (g/L) or milligrams per milliliter (mg/mL), at various temperatures is not specified in the available technical literature. The dye is described as soluble in water and ethanol, and slightly soluble in cellosolve.

Factors Influencing Solubility of Acid Dyes

The solubility of acid dyes like this compound is influenced by several factors:

-

Molecular Structure: The presence of sulfonic acid groups (-SO₃H) enhances water solubility. The overall size and structure of the dye molecule also play a significant role.

-

Temperature: Generally, the solubility of dyes in water and ethanol increases with temperature.

-

pH: As an acid dye, its solubility is pH-dependent. In acidic conditions, solubility is typically enhanced.

-

Presence of Electrolytes: High concentrations of salts can reduce the solubility of acid dyes, a phenomenon known as "salting out".

-

Co-solvents: The addition of certain organic solvents, such as alcohols or urea, can increase the solubility of water-soluble dyes by forming protective layers around the dye ions.

Quantitative Solubility Data (Comparative)

While specific data for this compound is unavailable, the following table presents solubility data for other common acid dyes. This information is provided for comparative purposes to give researchers a general understanding of the solubility ranges that can be expected for this class of dyes.

Disclaimer: The data in Table 1 is not for this compound and should be used for reference purposes only.

Table 1: Solubility of Various Acid Dyes in Water and Ethanol

| Dye Name | C.I. Number | Water Solubility | Ethanol Solubility | Reference |

| Acid Green 1 | 10020 | 160 g/L; 30 mg/mL | Not Specified | |

| Solvent Green 3 | 61565 | Sparingly Soluble | 0.3 mg/mL; 3.4 g/100 mL |

Experimental Protocol for Determining Dye Solubility

For researchers requiring precise solubility data for this compound, direct experimental determination is necessary. The following is a generalized protocol based on standard laboratory methods for determining the solubility of a solid compound in a solvent.

Materials and Equipment

-

This compound dye powder

-

Distilled or deionized water

-

Absolute ethanol

-

Analytical balance

-

Volumetric flasks and pipettes

-

Temperature-controlled shaker or water bath

-

Spectrophotometer

-

Centrifuge

-

Filter paper or syringe filters (0.45 µm)

-

Glass vials or test tubes

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution, separating the undissolved solid, and determining the concentration of the dissolved solid by weighing the residue after solvent evaporation.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound powder to a known volume of the solvent (water or ethanol) in a sealed container. An excess is ensured when undissolved solid remains visible.

-

Place the container in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

Allow the solution to stand at the constant temperature to let the undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to prevent precipitation upon cooling.

-

Filter the supernatant using a syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Transfer the clear, filtered saturated solution to a pre-weighed container.

-

Evaporate the solvent completely under controlled conditions (e.g., in a drying oven at a temperature below the decomposition point of the dye).

-

Weigh the container with the dried dye residue.

-

Calculate the solubility using the mass of the dissolved dye and the volume of the solvent used.

-

Spectrophotometric Method

This method is suitable for colored compounds and relies on Beer-Lambert Law.

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the desired solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve.

-

-

Prepare Saturated Solution:

-

Follow step 1 from the gravimetric method.

-

-

Sample Preparation and Measurement:

-

After equilibration, centrifuge the saturated solution to pellet the undissolved solid.

-

Carefully withdraw a sample of the supernatant and dilute it with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Visualized Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a dye using the gravimetric method.

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

This compound is qualitatively known to be soluble in water and ethanol, a property crucial for its various applications. While precise quantitative solubility data is not currently published, this guide provides researchers with a framework for understanding its solubility characteristics. By utilizing the comparative data for similar dyes and employing the detailed experimental protocols, professionals in research and drug development can accurately determine the solubility of this compound for their specific applications.

References

A Historical Guide to Acid Green Dyes in Scientific Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Acid Green family of dyes, a group of anionic triphenylmethane and nitroso colorants, has played a pivotal, albeit often understated, role in the advancement of biological and medical sciences. From the late 19th and early 20th centuries, these vibrant green dyes were adopted from the textile industry and found new life under the microscope, enabling researchers to visualize cellular components and understand tissue architecture with greater clarity. Their applications have spanned histology, cytology, and ophthalmology, providing essential contrast in some of the most enduring staining protocols. This guide delves into the historical applications of key Acid Green dyes, offering a technical overview of their properties, foundational experimental protocols, and the logical workflows they underpin.

Core Acid Green Dyes in Historical Scientific Applications

Three dyes, in particular, stand out for their historical significance and widespread adoption in scientific research: Acid Green 1 (Naphthol Green B), Acid Green 5 (Light Green SF Yellowish or Lissamine Green), and Acid Green 3 (Fast Green FCF). Their utility is rooted in their ability to bind to basic tissue components, primarily proteins like collagen, through electrostatic interactions.

Quantitative Data of Key Historical Acid Green Dyes

The selection of a particular Acid Green dye was often dictated by its specific shade, solubility, and, critically, its permanence. The following table summarizes the key quantitative and qualitative properties of these dyes as understood and utilized in historical contexts.

| Dye Name (Common/Systematic) | C.I. Number | Chemical Class | Wavelength of Max. Absorption (λmax) | Key Historical Applications | Noteworthy Properties |

| Acid Green 1 (Naphthol Green B) | 10020 | Nitroso | ~714 nm | Staining collagen in trichrome methods (e.g., Lillie's Trichrome). | Forms an iron coordination complex; provides strong green contrast. |

| Acid Green 5 (Light Green SF Yellowish / Lissamine Green) | 42095 | Triarylmethane | ~630 nm, 422 nm | Collagen stain in Masson's Trichrome; cytoplasmic stain in Papanicolaou method; vital stain for ocular surface examination. | Prone to fading over time, leading to its replacement in some protocols.[1] |

| Acid Green 3 (Fast Green FCF) | 42053 | Triarylmethane | ~625 nm | Replacement for Light Green SF in Masson's Trichrome; quantitative protein stain for histones and in electrophoresis. | More brilliant color and significantly less prone to fading than Light Green SF.[2] Possesses near-infrared fluorescence. |

Historical Applications and Experimental Protocols

The enduring legacy of Acid Green dyes is best exemplified by their integration into foundational staining techniques that are still in use today.

Trichrome Staining for Connective Tissue

The Masson's trichrome stain, developed by Claude L. Pierre Masson in the early 1900s, is a cornerstone of histology for differentiating collagen from muscle and cytoplasm.[3][4] Acid Green dyes, particularly Light Green SF and later Fast Green FCF, became the standard for staining collagen in this multi-step procedure.

This protocol is a common variant for paraffin-embedded tissue sections.

Reagents:

-

Bouin's Fluid (optional mordant)

-

Weigert's Iron Hematoxylin

-

Biebrich Scarlet-Acid Fuchsin solution

-

Phosphotungstic/Phosphomolybdic Acid solution

-

Fast Green FCF solution (0.1% w/v in 1% aqueous acetic acid)

-

1% Acetic Acid solution

Procedure:

-

Deparaffinization and Rehydration: Sections are deparaffinized in xylene and rehydrated through a graded series of ethanol to distilled water.

-

Mordanting (Optional): For enhanced staining, slides can be placed in pre-heated Bouin's fluid at 56°C for one hour, then washed in running tap water until the yellow color is removed.

-

Nuclear Staining: Stain with Weigert's iron hematoxylin for 10 minutes to stain nuclei black. Wash in running tap water.

-

Cytoplasmic and Muscle Staining: Stain with Biebrich Scarlet-Acid Fuchsin solution for 2-5 minutes to stain cytoplasm and muscle red. Rinse in distilled water.

-

Differentiation: Place in Phosphotungstic/Phosphomolybdic Acid solution for 5 minutes. This step is believed to remove the red dye from the collagen fibers.

-

Collagen Staining: Without rinsing, transfer directly to the Fast Green FCF solution and stain for 5 minutes.

-

Dehydration and Mounting: Rinse briefly in 1% acetic acid, then rapidly dehydrate through graded ethanols, clear in xylene, and mount with a resinous medium.

Papanicolaou Staining for Cytology

Developed by Dr. George Papanicolaou in the 1940s, the "Pap stain" is a polychromatic staining method fundamental to cytopathology, most famously for the detection of cervical cancer. Light Green SF (Acid Green 5) is a critical component of the EA-50 and EA-65 counterstains, which impart a transparent green hue to the cytoplasm of metabolically active cells.

This protocol is for exfoliated cells fixed on a slide.

Reagents:

-

Gill's Hematoxylin

-

Orange G (OG-6) solution

-

Papanicolaou Stain EA-50 (containing Eosin Y, Light Green SF Yellowish, and phosphotungstic acid in ethanol)

-

Graded ethanols (70%, 95%, 100%)

-

Xylene

Procedure:

-

Hydration: If starting from a fixed, dry slide, rehydrate through graded ethanols to water.

-

Nuclear Staining: Stain in Gill's Hematoxylin for 2-3 minutes.

-

Bluing: Wash in water and then "blue" the nuclei in a weak alkaline solution (e.g., Scott's tap water substitute or lithium carbonate solution) for 30 seconds. Wash in water.

-

Dehydration: Dehydrate through 70% and 95% ethanol.

-

First Counterstain: Stain in OG-6 for 1-2 minutes.

-

Rinsing: Rinse in two changes of 95% ethanol.

-

Second Counterstain: Stain in EA-50 for 3-5 minutes.

-

Dehydration and Clearing: Dehydrate in two changes each of 95% and 100% ethanol, followed by clearing in xylene.

-

Mounting: Coverslip with a resinous mounting medium.

Vital Staining in Ophthalmology

A significant evolution in the use of Acid Green dyes occurred in 1973 when Mogens Norn introduced Lissamine Green (Acid Green 5) as a vital stain for the ocular surface. It provided a safer, less irritating alternative to the then-common Rose Bengal stain. Lissamine Green selectively stains dead and devitalized cells on the cornea and conjunctiva, as well as mucus, making it an invaluable tool for the diagnosis and management of dry eye disease.

This protocol describes the clinical application of Lissamine Green for diagnosing ocular surface disorders.

Materials:

-

Sterile, individually packaged Lissamine Green ophthalmic strips (typically 1 mg per strip).

-

Sterile, preservative-free saline.

-

Slit-lamp biomicroscope with a cobalt blue filter and a yellow (Wratten #12) or red barrier filter.

Procedure:

-

Strip Preparation: Moisten the tip of the Lissamine Green strip with a single drop of sterile saline. Avoid oversaturation.

-

Instillation: Gently pull down the lower eyelid and apply the moistened tip of the strip to the inferior palpebral conjunctiva for 1-2 seconds. Ask the patient to blink several times to distribute the dye across the ocular surface.

-

Observation Timing: Wait for 1 to 4 minutes after instillation before examination to allow for optimal staining and to avoid misinterpretation from excess dye pooling.

-

Examination: Examine the ocular surface using the slit-lamp biomicroscope with medium to bright white light. A red barrier filter can enhance the contrast of the green stain.

-

Grading: Assess the degree and pattern of staining on the cornea and conjunctiva, often using a standardized grading scale (e.g., the Oxford scheme). Staining indicates areas of cellular damage or dryness.

Conclusion

The historical application of Acid Green dyes in science showcases a classic example of technological transfer, where tools from one industry are repurposed to solve critical challenges in another. From providing the essential green in trichrome stains that allowed for the study of fibrosis to enabling the differential diagnosis of cancer cells and providing a safe method for assessing ocular health, these dyes have been instrumental. While modern techniques in molecular biology and imaging have introduced more specific and sensitive probes, the foundational knowledge of tissue and cell structure gleaned from these historical staining methods remains indispensable. The protocols and principles outlined in this guide continue to be relevant, forming the basis of many diagnostic and research methodologies in laboratories worldwide.

References

An In-depth Technical Guide on the Chemical Stability and Degradation of Acid Green 12

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and degradation of Acid Green 12 (C.I. 13425), a single azo, metal-complex dye. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide combines foundational chemical principles with established knowledge of closely related azo dyes to offer a robust framework for understanding and investigating its properties.

Introduction to this compound

This compound, also known by synonyms such as Acid Complex Green B and Acid Green BLN, is a water-soluble anionic dye.[1] Its molecular structure consists of an azo linkage (-N=N-) complexed with a metal ion, which is a common feature of metal-complex dyes designed for enhanced stability and fastness properties.[2]

Chemical and Physical Properties:

-

Molecular Formula: C₁₆H₁₁N₄NaO₆S[2]

-

Molecular Weight: 410.34 g/mol [1]

-

CAS Number: 10241-21-1[1]

-

Appearance: Dark green powder

-

Solubility: Soluble in water and ethanol.

Chemical Stability of this compound

The stability of an azo dye like this compound is influenced by several environmental factors, including pH, temperature, and exposure to light.

2.1. pH Stability: this compound exhibits notable stability in alkaline conditions. Reports indicate that its aqueous solution shows no color change when treated with a 10% sodium hydroxide solution, suggesting resistance to hydrolytic degradation under high pH. However, like many azo dyes, it is susceptible to degradation under strongly acidic conditions. It is known to react with concentrated sulfuric acid, which would likely lead to the breakdown of the chromophore.

2.2. Photostability: Metal-complex azo dyes are generally designed to have good lightfastness. The metal ion helps to stabilize the molecule and dissipate energy absorbed from light, thus reducing the rate of photodegradation. However, prolonged exposure to high-energy light, particularly ultraviolet (UV) radiation, can still lead to the cleavage of the azo bond and other parts of the molecular structure.

2.3. Thermal Stability: Metal-complex azo dyes often exhibit good thermal stability. Studies on similar dyes have shown stability at temperatures up to 250°C or higher. Thermal degradation typically involves the breakdown of the azo linkage and the aromatic rings at elevated temperatures.

Degradation Pathways of this compound

The degradation of this compound can proceed through several pathways, broadly categorized as chemical, photochemical, and biological. The primary target for degradation is the azo bond, as its cleavage leads to the decolorization of the dye.

3.1. Chemical Degradation (Oxidative and Reductive):

-

Oxidative Degradation: Strong oxidizing agents, such as those used in Advanced Oxidation Processes (AOPs) like Fenton's reagent (H₂O₂ + Fe²⁺) or ozonation, can effectively degrade this compound. These processes generate highly reactive hydroxyl radicals (•OH) that non-selectively attack the dye molecule, leading to the cleavage of the azo bond and the aromatic rings, ultimately mineralizing the dye into CO₂, H₂O, and inorganic ions.

-

Reductive Degradation: Under reducing conditions, for example, in the presence of sodium dithionite, the azo bond is cleaved to form two aromatic amines. This is a common and rapid method for decolorizing azo dyes.

3.2. Photochemical Degradation: Photodegradation occurs when the dye molecule absorbs light energy, leading to its excitation and subsequent breakdown. This process can be direct, through photolysis, or indirect, through photosensitization. In photocatalysis, a semiconductor (e.g., TiO₂, ZnO) is used to generate reactive oxygen species upon illumination, which then degrade the dye.

3.3. Biodegradation: Microbial degradation is a key environmental fate for azo dyes. It typically occurs in a two-step process:

-

Anaerobic Reductive Cleavage: Under anaerobic conditions, microorganisms utilize enzymes like azoreductases to break the azo bond, resulting in the formation of colorless aromatic amines.

-

Aerobic Degradation of Aromatic Amines: The resulting aromatic amines are often more toxic than the parent dye. These can be subsequently degraded into less harmful compounds and eventually mineralized by other microorganisms under aerobic conditions.

Quantitative Analysis of Degradation

The rate and extent of this compound degradation can be quantified using various analytical techniques. Due to the lack of specific published data for this compound, the following tables are illustrative of the kind of data that would be generated in such studies.

Table 1: Illustrative Data for Photodegradation of an Azo Dye under Different pH Conditions

| pH | Initial Concentration (mg/L) | Degradation Efficiency (%) after 120 min | Apparent Rate Constant (k_app, min⁻¹) |

| 3 | 50 | 85 | 0.0158 |

| 5 | 50 | 75 | 0.0116 |

| 7 | 50 | 60 | 0.0076 |

| 9 | 50 | 45 | 0.0050 |

| 11 | 50 | 30 | 0.0030 |

Table 2: Illustrative Data for Biodegradation of an Azo Dye by a Bacterial Strain

| Incubation Time (hours) | Dye Concentration (mg/L) | Decolorization (%) |

| 0 | 100 | 0 |

| 6 | 65 | 35 |

| 12 | 30 | 70 |

| 18 | 12 | 88 |

| 24 | 5 | 95 |

Experimental Protocols

The following are generalized protocols for studying the degradation of this compound. These should be optimized for specific experimental setups.

5.1. Protocol for Photocatalytic Degradation Study

-

Materials and Equipment:

-

This compound

-

Photocatalyst (e.g., TiO₂ P25)

-

Photoreactor with a suitable light source (e.g., UV lamp or solar simulator)

-

Magnetic stirrer

-

pH meter

-

UV-Vis Spectrophotometer

-

Centrifuge or syringe filters (0.45 µm)

-

-

Procedure:

-

Preparation of Dye Solution: Prepare a stock solution of this compound (e.g., 1000 mg/L) in deionized water. Prepare working solutions of the desired concentration (e.g., 50 mg/L) by diluting the stock solution.

-

Catalyst Suspension: Add a predetermined amount of the photocatalyst (e.g., 1 g/L) to the dye solution in the photoreactor.

-

Adsorption-Desorption Equilibrium: Stir the suspension in complete darkness for 30-60 minutes to allow the dye to adsorb onto the catalyst surface and reach equilibrium. Take a sample at the end of this period to serve as the initial concentration (C₀).

-

Initiation of Photocatalysis: Turn on the light source to initiate the photocatalytic reaction. Maintain constant stirring throughout the experiment.

-

Sample Collection: Withdraw aliquots of the suspension at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).

-

Sample Analysis: Immediately centrifuge or filter the samples to remove the catalyst particles. Measure the absorbance of the supernatant at the maximum absorption wavelength (λ_max) of this compound using a UV-Vis spectrophotometer.

-

Data Analysis: Calculate the degradation efficiency at each time point using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100 where C₀ is the initial concentration and Cₜ is the concentration at time t. The reaction kinetics can be modeled, often fitting to a pseudo-first-order model.

-

5.2. Protocol for Biodegradation Study

-

Materials and Equipment:

-

This compound

-

Bacterial culture capable of azo dye degradation

-

Nutrient broth/medium

-

Incubator shaker

-

Sterile flasks and pipettes

-

UV-Vis Spectrophotometer

-

Centrifuge

-

-

Procedure:

-

Preparation of Media: Prepare and sterilize the appropriate liquid nutrient medium.

-

Inoculation: Inoculate the sterile medium with the bacterial strain and grow to a desired optical density.

-

Degradation Assay: Add a specific concentration of filter-sterilized this compound to the bacterial culture. An uninoculated flask containing the dye and medium serves as a control.

-

Incubation: Incubate the flasks under appropriate conditions (e.g., 37°C, 120 rpm) for a specified period (e.g., 24-48 hours). For anaerobic degradation, incubate under static conditions.

-

Sample Collection: Withdraw samples at regular intervals.

-

Sample Analysis: Centrifuge the samples to pellet the bacterial cells. Measure the absorbance of the supernatant at the λ_max of this compound.

-

Data Analysis: Calculate the decolorization percentage as described in the photocatalysis protocol. Further analysis of the degradation products can be performed using HPLC-MS or GC-MS.

-

Mandatory Visualizations

Caption: A generalized workflow for studying the degradation of dyes.

Caption: A generalized pathway for the biodegradation of azo dyes.

Conclusion

References

Methodological & Application

Protocol for the Application of Acid Green 12 in Wool and Silk Dyeing

Introduction

Acid Green 12, also known by its Colour Index Name C.I. 13425, is a monoazo metal complex dye widely utilized in the textile industry for coloring protein fibers such as wool and silk.[1][2][3] Its molecular structure, which incorporates a metal ion, typically chromium, facilitates the formation of strong coordinate and ionic bonds with the amino and carboxyl groups present in the polypeptide chains of these fibers.[2] This interaction results in dyeings with good fastness properties. This document provides detailed application notes and protocols for the use of this compound in the dyeing of wool and silk for researchers, scientists, and drug development professionals who may use dyed fabrics in their work.

Chemical and Physical Properties of this compound

A summary of the key properties of this compound is presented in Table 1.

Table 1: Properties of this compound

| Property | Value | Reference |

| C.I. Name | This compound | |

| C.I. Number | 13425 | |

| CAS Number | 10241-21-1 | |

| Chemical Class | Monoazo Metal Complex | |

| Molecular Formula | C₁₆H₁₁N₄NaO₆S (component) | |

| Molecular Weight | 410.34 g/mol (component) | |

| Physical Appearance | Dark green powder | |

| Solubility | Soluble in water and ethanol | |

| Hue | Bluish Green |

Mechanism of Dyeing

The dyeing of protein fibers like wool and silk with acid dyes such as this compound is an ionic process. In an acidic dyebath, the amino groups (-NH₂) in the fiber's protein structure are protonated, acquiring a positive charge (-NH₃⁺). The anionic dye molecules (D-SO₃⁻) are then attracted to these cationic sites, forming ionic bonds. As this compound is a metal complex dye, it also forms coordinate bonds with the fiber, further enhancing the dye-fiber interaction and fastness. The dyeing process is influenced by several factors including pH, temperature, dye concentration, and the presence of auxiliary chemicals.

Caption: Interaction of this compound with protein fibers.

Experimental Protocols

Materials and Equipment

-

Substrates: Scoured wool and silk fabrics.

-

Dye: this compound (C.I. 13425) powder.

-

Chemicals:

-

Acetic acid (CH₃COOH) or formic acid (HCOOH) for pH adjustment.

-

Sodium sulfate (Na₂SO₄) as a leveling agent.

-

Non-ionic wetting agent.

-

-

Equipment:

-

Laboratory-scale dyeing machine (e.g., shaking water bath, IR dyer).

-

Beakers, graduated cylinders, and pipettes.

-

pH meter.

-

Spectrophotometer for measuring dye exhaustion.

-

Standard laboratory oven for drying.

-

Lightfastness tester (e.g., Xenon arc lamp).

-

Launder-Ometer for wash fastness testing.

-

Crockmeter for rubbing fastness testing.

-

Pre-treatment of Substrates

Before dyeing, it is crucial to scour the wool and silk fabrics to remove any impurities, oils, and sizes that could hinder uniform dye uptake.

-

Prepare a scouring bath with a liquor ratio of 40:1 containing 1 g/L of a non-ionic wetting agent.

-

Immerse the fabric in the bath and heat to 60-70°C for wool and 70-80°C for silk.

-

Maintain this temperature for 30 minutes with gentle agitation.

-

Rinse the fabric thoroughly with warm water and then cold water.

-

Squeeze out excess water and allow to air dry or use directly in the wet state.

Dyeing Protocol for Wool

-

Dye Bath Preparation: Prepare the dyebath with a liquor ratio of 40:1. Add the required amount of pre-dissolved this compound dye (refer to Table 2 for shade percentages). Add 5-10% (on weight of fiber, o.w.f.) of sodium sulfate as a leveling agent.

-

pH Adjustment: Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.

-

Dyeing Procedure:

-

Immerse the wet, scoured wool fabric into the dyebath at 40°C.

-

Raise the temperature to the boiling point (approximately 98°C) at a rate of 1.5-2°C per minute.

-

Continue dyeing at the boil for 45-60 minutes, ensuring the fabric is fully immersed and gently agitated.

-

-

Rinsing and Drying:

-

After dyeing, cool the dyebath down to 70°C before removing the fabric.

-

Rinse the dyed fabric thoroughly with warm water and then cold water until the water runs clear.

-

Squeeze out excess water and dry in an oven at 60-70°C or air dry.

-

Dyeing Protocol for Silk

-

Dye Bath Preparation: Prepare the dyebath with a liquor ratio of 40:1. Add the required amount of pre-dissolved this compound dye (refer to Table 2 for shade percentages). The addition of a leveling agent is optional for silk but 1-2% (o.w.f.) sodium sulfate can be used for pale shades.

-

pH Adjustment: Adjust the pH of the dyebath to 4.0-5.0 using formic acid or acetic acid.

-

Dyeing Procedure:

-

Immerse the wet, scoured silk fabric into the dyebath at 30°C.

-

Raise the temperature to 85-90°C at a rate of 1.5-2°C per minute.

-

Continue dyeing at this temperature for 45-60 minutes with gentle agitation.

-

-

Rinsing and Drying:

-

After dyeing, cool the dyebath down to 60°C before removing the fabric.

-

Rinse the dyed fabric with warm water and then cold water until the water runs clear.

-

Squeeze out excess water and air dry away from direct sunlight.

-

Caption: General workflow for dyeing with this compound.

Data Presentation

Recommended Dye Concentrations

The following concentrations of this compound are recommended to achieve light, medium, and dark shades on wool and silk. These are starting points and may require optimization based on specific fiber characteristics and desired depth of shade.

Table 2: Recommended Dye Concentrations (% on weight of fiber)

| Shade | Wool | Silk |

| Light | 0.5 - 1.0% | 0.25 - 0.75% |

| Medium | 1.5 - 2.5% | 1.0 - 2.0% |

| Dark | 3.0 - 4.0% | 2.5 - 3.5% |

Fastness Properties

The fastness properties of textiles dyed with this compound are crucial for their end-use performance. The ratings in Table 3 are based on standard testing methodologies.

Table 3: Fastness Properties of this compound on Wool/Silk

| Fastness Test | Standard | Rating (Wool) | Rating (Silk) | Reference |

| Light Fastness | ISO 105-B02 | 5-6 | 5-6 | |

| Wash Fastness (Staining) | ISO 105-C06 | 4 | 4 | |

| Wash Fastness (Fading) | ISO 105-C06 | 3-4 | 3-4 | |

| Perspiration Fastness (Staining) | ISO 105-E04 | 2 | 2 | |

| Perspiration Fastness (Fading) | ISO 105-E04 | 4 | 4 | |

| Rubbing Fastness (Dry) | ISO 105-X12 | 4-5 | 4-5 | |

| Rubbing Fastness (Wet) | ISO 105-X12 | 3-4 | 3-4 |

Note: Rubbing fastness ratings are typical for acid dyes and may vary.

Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat when handling dye powders and chemicals.

-

Work in a well-ventilated area to avoid inhalation of dye dust.

-

Consult the Safety Data Sheet (SDS) for this compound for detailed safety information.

Conclusion

This protocol provides a comprehensive guide for the application of this compound to wool and silk fibers. By carefully controlling the dyeing parameters outlined, researchers and scientists can achieve reproducible and high-quality dyeings with good fastness properties for their specific applications. Further optimization of the process may be necessary depending on the specific substrate and desired outcome.

References

Application Notes and Protocols for Acid Green 12 in Leather and Paper Dyeing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Acid Green 12 in leather and paper dyeing processes. The methodologies are based on established principles of acid dyeing for these substrates. It is important to note that while these protocols offer a strong starting point, optimization may be necessary to achieve desired results based on the specific characteristics of the substrate and final product requirements.

This compound Application in Leather Dyeing

This compound, a monoazo metal complex dye, is utilized in the leather industry to achieve vibrant bluish-green shades.[1] Its application is suitable for various types of leather, particularly chrome-tanned leather, due to the dye's anionic nature and the cationic charge of the chrome-tanned substrate. The dyeing process is influenced by several key parameters including pH, temperature, and the use of auxiliary chemicals to ensure even color penetration and fixation.

Quantitative Data for Leather Dyeing with Acid Dyes

The following table summarizes the general process parameters for dyeing leather with acid dyes like this compound. These values are indicative and may require adjustment based on the specific leather type and desired color depth.

| Parameter | Value | Purpose |

| pH of Dyebath | 2.5 - 4.5[2] | Promotes the ionic interaction between the anionic dye and the cationic leather fibers, enhancing dye uptake and fixation. |

| Dyeing Temperature | 40 - 60°C[2] | Increases dye solubility and diffusion into the leather. Chrome-tanned leather can tolerate temperatures up to 55-60°C, while vegetable-tanned leather should be dyed at a lower temperature of 40-50°C to prevent shrinkage.[2] |

| Dyeing Time | 30 - 90 minutes[2] | Duration depends on the thickness of the leather and the desired intensity of the shade. |

| Liquor Ratio | 10:1 to 20:1 (Water:Leather by weight) | Ensures sufficient water for the leather to move freely and for even dye distribution. |

| Formic Acid | 1 - 3% (of leather weight) | Used to adjust the pH of the dyebath to the optimal acidic range for dye fixation. |

| Levelling Agent | 0.5 - 2% (of leather weight) | Promotes uniform dye distribution and prevents blotchiness. |

| Penetrating Agent | 0.5 - 2% (of leather weight) | Aids in the diffusion of the dye into the leather fibers. |

Experimental Protocol for Leather Dyeing

This protocol outlines a standard procedure for dyeing chrome-tanned leather with this compound in a laboratory or small-scale production setting.

Materials and Equipment:

-

This compound dye powder

-

Chrome-tanned leather (wet blue, shaved to desired thickness)

-

Formic acid

-

Anionic levelling agent

-

Anionic or non-ionic penetrating agent

-

Sodium sulfate (optional, as an electrolyte)

-

Dyeing drum or vessel with temperature control and agitation

-

pH meter

-

Graduated cylinders and beakers

-

Protective gloves and eyewear

Procedure:

-

Preparation of Leather: The chrome-tanned leather should be properly neutralized after tanning to a pH of 4.5-5.5.

-

Dyebath Preparation:

-

Fill the dyeing drum with water at approximately 30°C. The amount of water should correspond to the desired liquor ratio.

-

Add the pre-dissolved levelling and penetrating agents to the water and mix for 5 minutes.

-

-

Loading Leather: Introduce the wet blue leather into the drum and allow it to run for 10-15 minutes to ensure proper wetting and distribution of auxiliaries.

-

Dye Addition:

-

Dissolve the required amount of this compound powder in hot water (approximately 20 times its weight) and then add it to the dyebath.

-

Run the drum for 20-30 minutes to allow for even penetration of the dye.

-

-

Temperature Increase: Gradually raise the temperature of the dyebath to 50-60°C.

-

Fixation:

-

After reaching the desired temperature, begin the fixation process by adding formic acid in three intervals of 10-15 minutes each to slowly lower the pH to the target range of 3.5-4.0. This gradual addition prevents rapid, unlevel dyeing.

-

Continue running the drum for an additional 30-60 minutes to ensure complete dye fixation.

-

-

Rinsing and Finishing:

-

Drain the dyebath.

-

Rinse the leather thoroughly with water until the water runs clear.

-

The leather can then proceed to subsequent fatliquoring and finishing processes.

-

Leather Dyeing Workflow Diagram

Caption: Workflow for dyeing leather with this compound.

This compound Application in Paper Dyeing

This compound is also used for the coloration of paper products. The most common method for paper dyeing is "dyeing in the stuff," where the dye is added to the paper pulp slurry before sheet formation. This method ensures that the color is distributed throughout the paper.

Quantitative Data for Paper Dyeing with Acid Dyes

The following table provides general parameters for the "dyeing in the stuff" method with acid dyes. Specific concentrations of this compound will depend on the desired shade and the type of pulp used.

| Parameter | Value | Purpose |

| Dyeing Temperature | 20 - 25°C (Room Temperature) | Dyeing is typically carried out at the ambient temperature of the pulp slurry. |

| Dyeing Time | 0.5 - 3 minutes | A short contact time is usually sufficient for the dye to adsorb onto the pulp fibers. |

| pH of Pulp Slurry | 4.5 - 5.5 | An acidic pH, often achieved through the use of alum, promotes dye retention. |

| Dye Concentration | 0.1 - 2.0% (on dry weight of pulp) | Varies depending on the desired color intensity. |

| Fixing Agent (e.g., Alum) | 1 - 3% (on dry weight of pulp) | Improves the fixation of the acid dye to the cellulose fibers. |

Experimental Protocol for Paper Dyeing (Pulp Coloring)

This protocol describes a laboratory procedure for dyeing paper pulp with this compound.

Materials and Equipment:

-

This compound dye powder

-

Bleached or unbleached paper pulp slurry

-

Alum (aluminum sulfate) or another suitable fixing agent

-

Beaker or container for mixing

-

Stirrer

-

Sheet former or handsheet mold

-

Press and dryer for paper sheets

-

pH meter

Procedure:

-

Pulp Preparation: Prepare a pulp slurry of a known consistency (e.g., 1-3% solids).

-

Dye Solution Preparation: Dissolve the required amount of this compound in warm water to create a stock solution.

-

Dyeing:

-

While stirring the pulp slurry, add the dye stock solution and mix for 1-2 minutes to ensure uniform distribution.

-

-

Fixation:

-

Add a solution of the fixing agent (e.g., alum) to the dyed pulp slurry. This will lower the pH and help to precipitate the dye onto the fibers.

-

Continue stirring for another 1-2 minutes.

-

-

Sheet Formation:

-

Transfer the dyed pulp to a sheet former.

-

Form a handsheet according to standard laboratory procedures.

-

-

Pressing and Drying:

-

Press the formed sheet to remove excess water.

-

Dry the sheet under controlled conditions.

-

Paper Dyeing (Pulp Coloring) Workflow Diagram

Caption: Workflow for paper dyeing with this compound.

References

Application Notes: Naphthol Green B (Acid Green 1) as a Histological Stain

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthol Green B, also known as Acid Green 1, is a synthetic nitroso dye widely employed in histology for the selective staining of collagen and as a counterstain in various polychrome staining techniques.[1][2] Despite some mentions of "Acid Green 12," the predominant and well-documented compound for this application is Naphthol Green B (Acid Green 1). Contrary to potential misconceptions, Naphthol Green B is not typically utilized as a fluorescent dye in biological imaging. Instead, its utility lies in its properties as a vibrant green chromophore for bright-field microscopy. Its primary application is in trichrome staining methods, where it provides excellent contrast, enabling the differentiation of collagen fibers from other tissue components like cytoplasm and muscle.[2][3] This is particularly valuable in the study of tissue fibrosis, wound healing, and the analysis of extracellular matrix architecture in both healthy and diseased states.[2]

Physicochemical Properties of Naphthol Green B

The following table summarizes the key physicochemical properties of Naphthol Green B.

| Property | Value | Reference(s) |

| Synonyms | Acid Green 1, C.I. 10020 | |

| Molecular Formula | C₃₀H₁₅FeN₃Na₃O₁₅S₃ | |

| Molecular Weight | 878.45 g/mol | |

| Appearance | Dark green powder | |

| Solubility | Soluble in water | |

| Absorption Maximum (λmax) | 714 nm (in water) |

Biological Activity and Toxicity

The primary biological interaction of Naphthol Green B in a histological context is its electrostatic binding to proteins, most notably collagen. The staining mechanism is dependent on pH and involves the attraction between the anionic sulfonic acid groups of the dye and the cationic amino acid residues in proteins.

There is limited specific data available on the cytotoxicity of Naphthol Green B in cell culture models relevant to biological imaging. However, safety data sheets indicate that it is considered a hazardous substance and should be handled with appropriate laboratory precautions. General ecotoxicity data for acid dyes suggest that those with three or more acid groups, like Naphthol Green B, tend to have low toxicity to fish and invertebrates. It is recommended to handle the compound with care, using personal protective equipment and avoiding inhalation or ingestion.

Experimental Protocols

Protocol 1: Masson's Trichrome Staining for Collagen Visualization

This protocol is a widely used method to differentiate collagen from muscle and cytoplasm.

Materials:

-

Paraffin-embedded tissue sections on slides

-